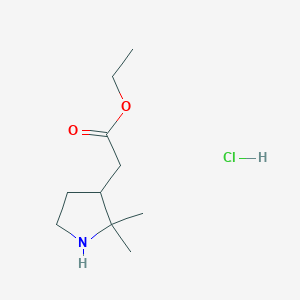

Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate;hydrochloride

Description

Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate hydrochloride (CAS: EN300-6491606) is a pyrrolidine-derived hydrochloride salt featuring a 2,2-dimethyl substitution on the pyrrolidine ring and an ethyl ester group. Its molecular formula is C₁₀H₂₀ClNO₂, with a molecular weight of 221.73 g/mol .

Properties

IUPAC Name |

ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-4-13-9(12)7-8-5-6-11-10(8,2)3;/h8,11H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDZLOMMRBRHSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCNC1(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253641-25-5 | |

| Record name | ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate;hydrochloride typically involves the reaction of 2,2-dimethylpyrrolidine with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Analogs

Pyrrolidine derivatives with variations in substituents and functional groups are critical for structure-activity relationship (SAR) studies. Key examples include:

(R)-2-(Pyrrolidin-2-yl)acetic Acid Hydrochloride (CAS: 439918-59-9)

- Molecular Formula: C₇H₁₄ClNO₂

- Key Differences : Lacks the 2,2-dimethyl substitution and ethyl ester group; instead, it features a carboxylic acid moiety.

- Similarity Score : 0.86 .

Ethyl 2-(Pyrrolidin-3-yl)acetate Hydrochloride (CAS: 726139-60-2)

- Molecular Formula: C₉H₁₈ClNO₂

- Key Differences : Missing the 2,2-dimethyl groups on the pyrrolidine ring.

- Similarity Score : 0.76 .

- Implications : The lack of dimethyl substitution may increase conformational flexibility, altering binding affinity in receptor-targeted applications.

Methyl 2-(Pyrrolidin-3-yl)acetate Hydrochloride (CAS: 1126794-67-9)

Piperidine-Based Analogs

Piperidine derivatives, which feature a six-membered ring, offer distinct physicochemical properties:

Ethyl 2-(3-Methylpiperidin-4-yl)acetate Hydrochloride

- Molecular Formula: C₁₀H₂₀ClNO₂

- Key Differences : Replaces the pyrrolidine ring with a piperidine ring and introduces a 3-methyl group.

Pyridine-Containing Analogs

Pyridine derivatives, such as ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride (CAS: 1050208-10-0), highlight the impact of aromaticity:

- Molecular Formula: C₉H₁₂ClNO₃

- Key Differences : Incorporates a pyridine ring instead of pyrrolidine and includes a hydroxyl group.

Structural and Functional Analysis

Physicochemical Properties

| Property | Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate Hydrochloride | (R)-2-(Pyrrolidin-2-yl)acetic Acid Hydrochloride | Ethyl 2-(3-methylpiperidin-4-yl)acetate Hydrochloride |

|---|---|---|---|

| Molecular Weight (g/mol) | 221.73 | 187.65 | 221.73 |

| Ring Size | 5-membered (pyrrolidine) | 5-membered (pyrrolidine) | 6-membered (piperidine) |

| Key Substituents | 2,2-dimethyl, ethyl ester | Carboxylic acid | 3-methyl, ethyl ester |

| Solubility | Moderate (hydrochloride salt enhances aqueous solubility) | High (due to carboxylic acid) | Moderate |

Biological Activity

Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.

Synthesis

The synthesis of Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate; hydrochloride typically involves the reaction of 2,2-dimethylpyrrolidine with ethyl bromoacetate. This reaction is facilitated by a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

The biological activity of Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate; hydrochloride is attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of receptors or enzymes, leading to various biological effects. The exact pathways and targets vary based on the application context.

Biological Activity

The compound has been studied for several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial activity against certain pathogens, potentially through inhibition of bacterial enzymes involved in DNA replication and repair.

- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, it may interact with neurotransmitter systems, influencing mood and cognition.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Antibacterial Activity : A study demonstrated that derivatives of pyrrolidine compounds, including Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate; hydrochloride, showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The IC50 values for these compounds were reported in the low nanomolar range, indicating potent antibacterial properties .

- Enzyme Inhibition : Research has indicated that this compound can inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making them valuable targets for antibiotic development .

Comparative Analysis

To better understand the unique properties of Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate; hydrochloride, it can be compared with similar compounds:

| Compound Name | Biological Activity | IC50 Values (nM) |

|---|---|---|

| Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate; hydrochloride | Antibacterial | <100 |

| Pyrrolidine-2-carboxylic acid | Peptide synthesis | N/A |

| N-Methylpyrrolidine | Solvent/Intermediate | N/A |

| Pyrrolidine-2,5-dione | Therapeutic applications | N/A |

Case Studies

- Case Study on Antibacterial Efficacy : In a controlled laboratory setting, Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate; hydrochloride was tested against strains of E. coli. The compound exhibited significant inhibition at concentrations as low as 25 nM, demonstrating its potential as a lead compound for antibiotic development.

- Neuropharmacological Assessment : In animal models, administration of the compound resulted in observable changes in behavior consistent with modulation of neurotransmitter levels. This suggests a possible role in treating mood disorders or cognitive impairments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.